molecular formula C14H9ClN2OS3 B2963062 (E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 476308-14-2

(E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2963062
CAS RN: 476308-14-2
M. Wt: 352.87
InChI Key: MPEDPGZFEIKOKP-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that belongs to the family of acrylamides. This compound has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.

Scientific Research Applications

Herbicidal Applications

A study by Qingmin Wang et al. (2004) highlighted the synthesis of a series of compounds related to acrylamide, demonstrating good herbicidal activities. Specifically, compounds containing a chlorothiazolyl group have been identified as a novel class of herbicides, offering a potential avenue for agricultural weed management through chemical means (Wang, Li, Li, & Huang, 2004).

Polymer Science

In the field of polymer science, acrylamides containing heteroatoms such as nitrogen (N), sulfur (S), or oxygen (O) have been studied for their ability to influence the properties of polymers. J. Martens et al. (1993) described the synthesis of new monomers from 3-thiazolines reacting with acryloyl chloride, highlighting the versatility of acrylamide derivatives in modifying polymer characteristics for various applications (Martens, Kramer, Gertje, & Schütte, 1993).

Renewable Energy

In the renewable energy sector, novel organic sensitizers for solar cell applications have been engineered, incorporating functionalized unsymmetrical organic sensitizers. Sanghoon Kim et al. (2006) demonstrated that such sensitizers, upon anchoring onto TiO2 film, exhibit high incident photon to current conversion efficiency. This research signifies the potential of acrylamide derivatives in enhancing the efficiency of dye-sensitized solar cells, contributing to the advancement of solar energy technologies (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Mechanism of Action

Target of Action

It is suggested that it could be used as an intermediate to synthesize thrombopoietin . Thrombopoietin is a hormone produced by the liver and kidney which regulates the production of platelets by the bone marrow. It binds to the c-Mpl receptor, stimulating the production and differentiation of megakaryocytes, the bone marrow cells that fragment into large numbers of platelets.

properties

IUPAC Name

(E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS3/c15-12-5-4-11(21-12)10-8-20-14(16-10)17-13(18)6-3-9-2-1-7-19-9/h1-8H,(H,16,17,18)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEDPGZFEIKOKP-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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